molecular formula C25H24O5 B1681966 Soulattrolide CAS No. 65025-62-9

Soulattrolide

Cat. No. B1681966
CAS RN: 65025-62-9
M. Wt: 404.5 g/mol
InChI Key: BXENDTPSKAICGV-ZMOMAAQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Soulattrolide is a member of the class of coumarins . It’s a compound that is 11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2’,3’-h]chromen-2-one substituted by a phenyl group at position 4, methyl groups at positions 6, 6, 10 and 11 and a hydroxy group at position 12 .


Molecular Structure Analysis

Soulattrolide has a complex molecular structure. It is a member of the class of coumarins that is 11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2’,3’-h]chromen-2-one substituted by a phenyl group at position 4, methyl groups at positions 6, 6, 10 and 11 and a hydroxy group at position 12 .

Safety And Hazards

The safety and hazards associated with Soulattrolide are not well documented in the available literature . More research is needed to provide a detailed safety and hazards analysis of Soulattrolide.

properties

CAS RN

65025-62-9

Product Name

Soulattrolide

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21-/m0/s1

InChI Key

BXENDTPSKAICGV-ZMOMAAQPSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Appearance

Solid powder

Other CAS RN

152187-38-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-phenyl-2,6,10-benzotripyran-2-one
soulattrolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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